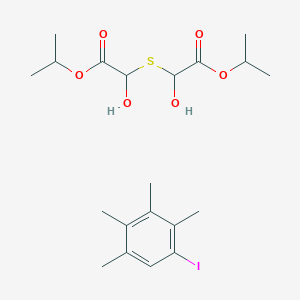
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate is a complex organic compound with significant applications in various fields of scientific research. The compound consists of two distinct parts: 1-Iodo-2,3,4,5-tetramethylbenzene, a derivative of benzene with iodine and methyl groups, and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a sulfanylacetate derivative with hydroxy and oxo groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
For the preparation of propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a multi-step synthetic route is employed. This involves the esterification of propan-2-yl alcohol with 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetic acid under acidic conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions and to handle large volumes of reactants and products.
化学反应分析
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate can undergo:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution: Derivatives with different functional groups replacing iodine.
Oxidation: Carboxylic acids, aldehydes.
Hydrolysis: Alcohols, acids.
Reduction: Alcohols.
科学研究应用
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine and sulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxy and oxo groups contribute to its solubility and ability to participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: Similar in structure but lacks the sulfanylacetate moiety.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate: Similar but without the iodo-tetramethylbenzene component.
Uniqueness
The combination of 1-Iodo-2,3,4,5-tetramethylbenzene and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate in a single molecule provides unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to the individual components.
属性
分子式 |
C20H31IO6S |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
1-iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H13I.C10H18O6S/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)15-7(11)9(13)17-10(14)8(12)16-6(3)4/h5H,1-4H3;5-6,9-10,13-14H,1-4H3 |
InChI 键 |
ZUSSBOGBCQSHDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC(=O)C(O)SC(C(=O)OC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















